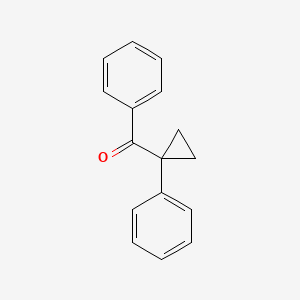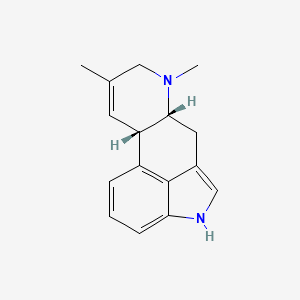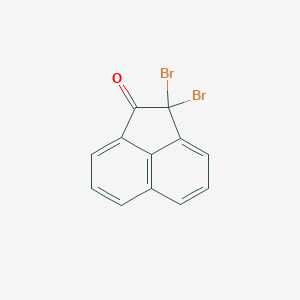
2,2-Dibromoacenaphthylen-1(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 128359 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Métodos De Preparación
The synthesis of NSC 128359 involves several steps, starting with the preparation of the necessary precursors. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve higher efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
NSC 128359 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 128359 can lead to the formation of corresponding oxides, while reduction can yield reduced derivatives .
Aplicaciones Científicas De Investigación
NSC 128359 has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, NSC 128359 is employed in the differentiation and culture of neural stem cells, providing insights into neural development and potential therapeutic applications for neurodegenerative diseases. In medicine, this compound is investigated for its potential use in drug development and as a tool for understanding disease pathways. Industrial applications include its use in the production of specialized chemicals and materials .
Mecanismo De Acción
The mechanism of action of NSC 128359 involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, NSC 128359 may inhibit or activate certain signaling pathways, resulting in altered gene expression and cellular behavior. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
NSC 128359 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include NSC 125531, NSC 94945, NSC 60339, and NSC 228155. These compounds share some structural similarities but differ in their specific chemical properties and biological activities.
Propiedades
Número CAS |
2008-76-6 |
|---|---|
Fórmula molecular |
C12H6Br2O |
Peso molecular |
325.98 g/mol |
Nombre IUPAC |
2,2-dibromoacenaphthylen-1-one |
InChI |
InChI=1S/C12H6Br2O/c13-12(14)9-6-2-4-7-3-1-5-8(10(7)9)11(12)15/h1-6H |
Clave InChI |
SETLCWZOTOAKNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C(=O)C(C3=CC=C2)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


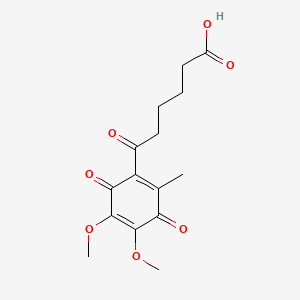
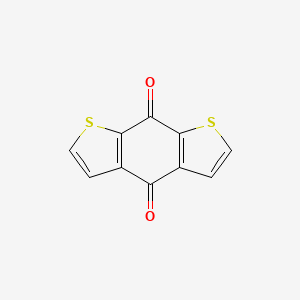
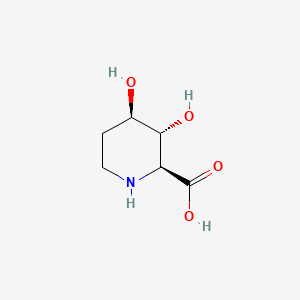



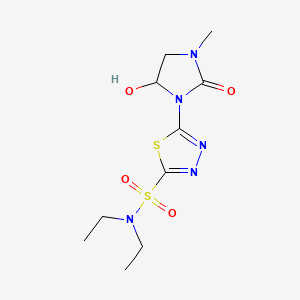
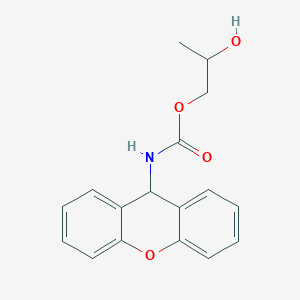
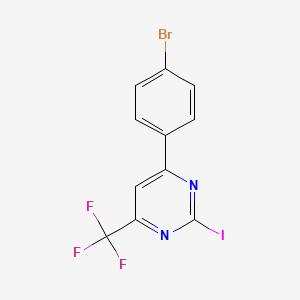
![1,3-thiazol-5-ylmethyl N-[(2S,3R)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12809094.png)
